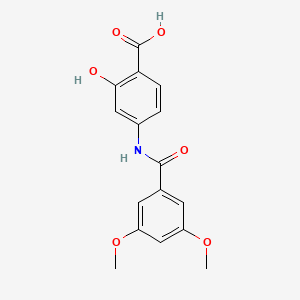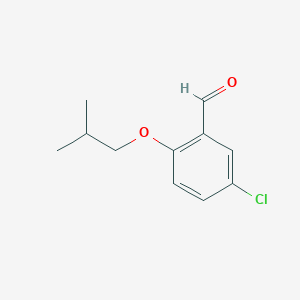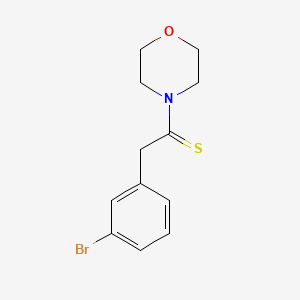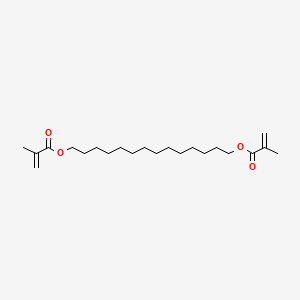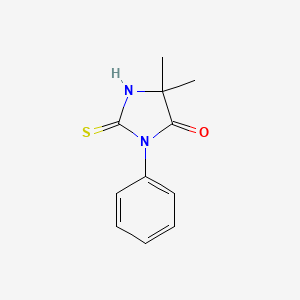
5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Übersicht
Beschreibung
5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is a chemical compound with the following properties:
- IUPAC Name : 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.
- Molecular Formula : C₁₁H₁₂N₂OS.
- Molecular Weight : 220.3 g/mol.
- Melting Point : 182-184°C.
- Physical Form : Powder.
- Storage Temperature : Room temperature (RT).
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one consists of an imidazolidinone ring with a phenyl group and a sulfur atom attached. The presence of the thioxo group (S=) indicates its sulfur-containing nature.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 182-184°C.
- Solubility : Information on solubility in various solvents is not readily accessible.
- Stability : It is stable at room temperature.
- Purity : Available samples are typically 95% pure.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Hydrogen Bonding
The compound, 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one, features prominently in structural chemistry, particularly in the study of hydrogen bonding and molecular interactions. One study details the crystal structure of a related compound, highlighting its planar sulfanylideneimidazolidin-4-one fragment and the hydrogen bonding that links molecules into dimers and chains, further aggregating into layers through weak interactions. This structural insight is crucial for understanding molecular assembly and designing materials with desired properties (Castro et al., 2013).
Antimicrobial Applications
Research into derivatives of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one has demonstrated antimicrobial potential. A study synthesizing novel thiazolidinone, thiazoline, and thiophene derivatives reported some compounds exhibiting promising antimicrobial activities (Gouda et al., 2010). Another research project developed linked pyrazolyl-thiazolidinone heterocycles, finding them to be potent antibacterial agents against common pathogens (Reddy et al., 2011).
Pharmaceutical Research
Within pharmaceutical research, compounds structurally related to 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one have been explored for their potential in drug discovery. For instance, substituted imidazolidine derivatives have been studied for their nonpeptide inhibitory activity against human heart chymase, indicating their therapeutic potential in cardiovascular diseases (Niwata et al., 1997).
Molecular Synthesis
The versatility of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one derivatives extends to their utility in synthetic chemistry. For example, these compounds have been used as chiral auxiliaries in Diels-Alder reactions, showcasing their importance in constructing asymmetric molecules (Jensen & Roos, 1992).
Material Science Applications
In material science, derivatives of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one are investigated for their potential in environmental remediation. A study on novel polyimides incorporating oxadiazole and pyridine moieties derived from a related diamine highlighted their effectiveness in the removal of heavy metal ions from aqueous solutions, indicating their utility in water purification technologies (Mansoori & Ghanbari, 2015).
Safety And Hazards
Refer to the provided MSDS for safety information.
Zukünftige Richtungen
Research avenues for 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one include:
- Biological Activity : Investigate potential pharmacological effects or enzyme inhibition.
- Synthetic Modifications : Explore derivatization to enhance properties or reactivity.
- Structural Studies : Determine crystal structures for better understanding.
- Applications : Assess its utility in catalysis, drug discovery, or material science.
Please note that further exploration of scientific literature and experimental studies is essential to uncover additional insights about this intriguing compound.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWKARYGXPPVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400325 | |
| Record name | 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
CAS RN |
21083-30-7 | |
| Record name | 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



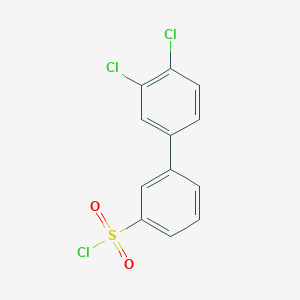

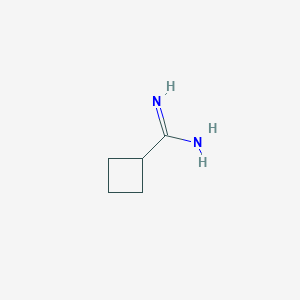


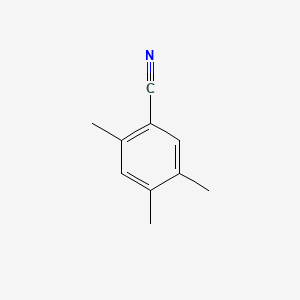
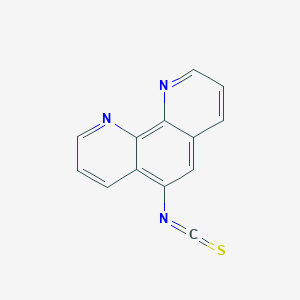
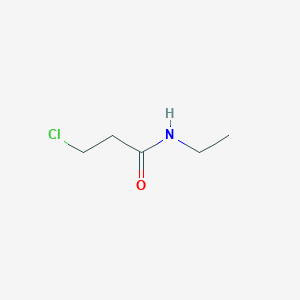
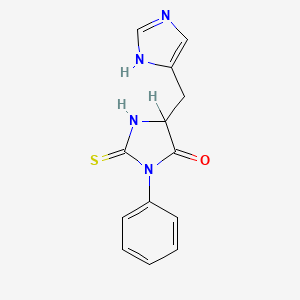
![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)
